Cas no 30339-30-1 ((S)-1-Phenyl-2-(p-tolyl)ethylamine)

(S)-1-Phenyl-2-(p-tolyl)ethylamine structure
30339-30-1 structure
Product Name:(S)-1-Phenyl-2-(p-tolyl)ethylamine
CAS No:30339-30-1
MF:C15H17N
MW:211.302183866501
MDL:MFCD00221505
CID:304139
PubChem ID:87575223
Update Time:2025-04-19

(S)-1-Phenyl-2-(p-tolyl)ethylamine Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine,4-methyl-a-phenyl-, (aS)-
    • (S)-1-Phenyl-2-(p-tolyl)ethylamine
    • (R)-2-(4-methylphenyl)-1-phenylethylamine
    • (S)-(+)-1-phenyl-2-(p-tolyl)ethylamine
    • (S)1-phenyl-(2-p-tolyl)ethylamine
    • (S)-2-(4-methylphenyl)-1-phenylethylamine
    • (S)-pte-amine
    • AC1Q2JKS
    • ANW-26841
    • Benzeneethanamine,4-methyl-a-phenyl-
    • CTK4G4766
    • PubChem7990
    • SureCN2333573
    • (S)-1-Phenyl-2-(p-tolyl)ethanamine
    • (S)-1-phenyl-2-p-tolylethanamine
    • D92074
    • DTXSID10436270
    • Benzeneethanamine, 4-methyl-alpha-phenyl-, (alphaS)-
    • (1S)-2-(4-Methylphenyl)-1-phenylethanamine, AldrichCPR
    • (S)-1-phenyl-2-(4-methylphenyl)ethylamine
    • 30339-30-1
    • (S)-1-phenyl-2-p-tolylethylamine
    • (S)-1-phenyl-(2-p-tolyl)ethylamine
    • (1S)-2-(4-METHYLPHENYL)-1-PHENYLETHANAMINE
    • CS-0450723
    • AMY6054
    • AKOS015899937
    • 2-(4-Methylphenyl)-1-phenylethanamine #
    • SCHEMBL2333573
    • AKOS015840437
    • BS-43975
    • J-017916
    • MFCD00221505
    • (S)-1-phenyl-2-(p-tolyl)ethan-1-amine
    • Benzeneethanamine,4-methyl-a-phenyl-,(as)-
    • P1118
    • MDL: MFCD00221505
    • Inchi: 1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3/t15-/m0/s1
    • InChI Key: ZICDZTXDTPZBKH-HNNXBMFYSA-N
    • SMILES: N[C@H](C1C=CC=CC=1)CC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 211.136099547g/mol
  • Monoisotopic Mass: 211.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1,02 g/cm3
  • Boiling Point: 317.8±11.0 °C at 760 mmHg
  • Flash Point: 164°C
  • Refractive Index: 11 ° (C=neat)
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

(S)-1-Phenyl-2-(p-tolyl)ethylamine Security Information

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abcr
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(S)-1-Phenyl-2-(p-tolyl)ethylamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:30339-30-1)(S)-1-Phenyl-2-(p-tolyl)ethylamine
Order Number:A1203710
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:51
Price ($):189.0/567.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:30339-30-1)(S)-1-Phenyl-2-(p-tolyl)ethylamine
A1203710
Purity:99%/99%
Quantity:5g/25g
Price ($):189.0/567.0
Email